5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-sulfophenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties.
Scientific Research Applications
5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazole-4-carboxaldehyde: Another pyrazole derivative with similar structural features.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A compound with comparable biological activities.
Uniqueness
What sets 5-Oxo-2-(4-sulfophenyl)-2,5-dihydro-1H-pyrazole-3-carboxylic acid apart is its sulfonic acid group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where water solubility and specific reactivity are desired.
Properties
CAS No. |
643015-86-5 |
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Molecular Formula |
C10H8N2O6S |
Molecular Weight |
284.25 g/mol |
IUPAC Name |
5-oxo-2-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)12(11-9)6-1-3-7(4-2-6)19(16,17)18/h1-5H,(H,11,13)(H,14,15)(H,16,17,18) |
InChI Key |
IFUMADFSFDEWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=O)N2)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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